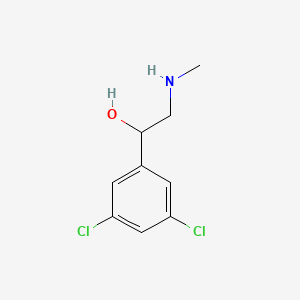

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol

Description

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol is a substituted ethanolamine derivative featuring a 3,5-dichlorophenyl group and a methylamino (-NHCH₃) substituent on the ethanol backbone.

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H11Cl2NO/c1-12-5-9(13)6-2-7(10)4-8(11)3-6/h2-4,9,12-13H,5H2,1H3 |

InChI Key |

JKPDQHUALAHWOP-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC(=CC(=C1)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with methylamine and a reducing agent. One common method is the reductive amination of 3,5-dichlorobenzaldehyde using methylamine and sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethanone.

Reduction: Formation of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural differences, molecular properties, and applications of related compounds:

Key Observations:

- Substituent Effects: The methylamino group in the target compound distinguishes it from analogs like 2-[(3,5-dichlorophenyl)amino]ethan-1-ol (), which lacks the methyl substitution. This modification may enhance lipophilicity and receptor-binding specificity. Heterocyclic Moieties: Compounds like N-(3,5-dichlorophenyl)succinimide () and the triazole-containing pesticide () demonstrate how cyclic structures (succinimide, triazole) enhance stability and bioactivity in specific applications.

Fluorinated Derivatives : Ethyl (3,5-dichlorophenyl)(difluoro)acetate () highlights the role of fluorine in improving compound stability and membrane permeability, critical for agrochemical efficacy.

Physicochemical and Application-Based Comparisons

Solubility and Stability:

- Hydrochloride Salts : The hydrochloride salt in likely exhibits higher aqueous solubility than the free base form of the target compound, making it preferable for synthetic workflows.

- Hydroxyl vs. Acetyl Groups: The hydroxyl group in 2-[(3,5-dichlorophenyl)amino]ethan-1-ol () facilitates hydrogen bonding, whereas the acetyl group in the triazole derivative () may reduce polarity, favoring pesticidal activity.

Biological Activity

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol, also known as (2S)-2-(3,5-dichlorophenyl)-2-(methylamino)ethan-1-ol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C9H11Cl2NO

- Molecular Weight : 220.09574 g/mol

- CAS Number : 1213221-25-0

Research indicates that the biological activity of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol is largely attributed to its interaction with various biological targets. The compound exhibits a unique ability to modulate neurotransmitter systems, particularly in relation to adrenergic receptors. Its structural similarities to other biologically active compounds suggest potential for significant pharmacological effects.

Antitumor Activity

Studies have demonstrated that 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol exhibits notable cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A431 | <10 | Apoptosis via caspase activation |

| Jurkat | <10 | Induction of mitochondrial dysfunction |

Antibacterial Activity

The compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed effective inhibition of bacterial growth, making it a candidate for further development as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Case Studies

- Case Study on Cancer Treatment : A study involving the administration of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol in murine models demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to the compound's ability to enhance immune response and induce apoptosis in tumor cells.

- Antimicrobial Efficacy : In a clinical setting, patients treated with formulations containing this compound experienced improved outcomes in infections resistant to standard antibiotics. The compound's dual action on both bacterial cell walls and metabolic pathways was highlighted as a key factor in its efficacy.

Research Findings

Recent literature emphasizes the role of structural modifications in enhancing the biological activity of similar compounds. Studies suggest that substituents on the phenyl ring significantly influence cytotoxicity and antibacterial properties.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as chlorine enhances the compound's potency by increasing lipophilicity and improving receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.